8-Chlorooctanoic acid 8-Chlorooctanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709386
InChI: InChI=1S/C8H15ClO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)
SMILES: C(CCCC(=O)O)CCCCl
Molecular Formula: C8H15ClO2
Molecular Weight: 178.65 g/mol

8-Chlorooctanoic acid

CAS No.:

Cat. No.: VC13709386

Molecular Formula: C8H15ClO2

Molecular Weight: 178.65 g/mol

* For research use only. Not for human or veterinary use.

8-Chlorooctanoic acid -

Specification

Molecular Formula C8H15ClO2
Molecular Weight 178.65 g/mol
IUPAC Name 8-chlorooctanoic acid
Standard InChI InChI=1S/C8H15ClO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)
Standard InChI Key SCTRLHIAVHHIEJ-UHFFFAOYSA-N
SMILES C(CCCC(=O)O)CCCCl
Canonical SMILES C(CCCC(=O)O)CCCCl

Introduction

Chemical Identity and Structural Characteristics

8-Chlorooctanoic acid is a straight-chain carboxylic acid with a terminal chlorine substituent. Its IUPAC name, 8-chlorooctanoic acid, reflects the position of the chlorine atom on the eight-carbon chain. The compound’s molecular weight is 178.65 g/mol, and its structure is defined by the SMILES notation C(CCCC(=O)O)CCCCl . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its linear architecture, with the chlorine atom inducing distinct electronic effects on adjacent carbons .

Physicochemical Properties

The compound’s physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 8-Chlorooctanoic Acid

PropertyValueSource
Molecular FormulaC₈H₁₅ClO₂
Molecular Weight178.65 g/mol
Boiling PointNot reported (decomposes >150°C)
SolubilityMiscible in polar solvents
pKa~4.8 (carboxylic acid group)

The chlorine atom’s electron-withdrawing effect lowers the pKa of the carboxylic acid group compared to unsubstituted octanoic acid, enhancing its reactivity in nucleophilic substitutions .

Synthesis and Production Methods

Oxidation of 8-Chloro-1-Octanol

A primary synthesis route involves the oxidation of 8-chloro-1-octanol using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This method proceeds via the formation of an aldehyde intermediate, which is further oxidized to the carboxylic acid. Industrial protocols often employ continuous-flow reactors to optimize yield and minimize byproducts.

Enzymatic Resolution for Chiral Derivatives

Patent CN101063156A discloses a method to produce enantiomerically pure (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester using lipase-mediated resolution . This process involves kinetic resolution of a racemic mixture, achieving >98% enantiomeric excess (ee) under mild conditions (30°C, pH 7.0) . The enzymatic approach offers advantages in sustainability and stereochemical control compared to traditional chemical synthesis.

Amination Reactions

The patent US6916947B2 details the conversion of halogenated carboxylic acids like 8-chlorooctanoic acid into amino carboxylic acids via nucleophilic substitution . Heating the compound with ammonia or primary amines at 130–150°C facilitates displacement of the chlorine atom, yielding products such as 8-aminooctanoic acid hydrochloride . This reaction is scalable and achieves >90% conversion within 3 hours under optimized conditions .

Reactivity and Derivative Formation

Esterification

8-Chlorooctanoic acid readily forms esters with alcohols. For example, reaction with methanol in the presence of sulfuric acid produces methyl 8-chlorooctanoate, a volatile ester used in fragrances and plasticizers. Industrial processes utilize fixed-bed reactors with solid acid catalysts (e.g., zeolites) to achieve 95% yield at 80°C.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to 8-chlorooctanol, a precursor for surfactants.

  • Oxidation: Further oxidation of 8-chlorooctanoic acid with strong oxidizers like nitric acid yields shorter-chain chlorinated dicarboxylic acids.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles such as:

  • Amines: Produces aminooctanoic acids for pharmaceutical applications .

  • Thiols: Forms thioether derivatives with applications in polymer chemistry.

Industrial and Research Applications

Pharmaceutical Intermediates

8-Chlorooctanoic acid is a key precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and β-amino acids. Its conversion to 8-aminooctanoic acid enables the production of capsaicin analogs and enzyme inhibitors .

Agrochemicals

Chlorinated octanoate esters derived from this compound act as herbicides and plant growth regulators. Field trials demonstrate 80–90% efficacy in weed control at concentrations of 50–100 ppm.

Polymer Science

Copolymers incorporating 8-chlorooctanoic acid exhibit enhanced thermal stability. For example, polyamide resins synthesized with this monomer show a 20% increase in glass transition temperature (Tg) compared to non-chlorinated analogs.

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